N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The molecule also contains fluorophenyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to improve a drug’s metabolic stability and to modulate its lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, fluorophenyl and trifluoromethyl groups, and an acetamide group. These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s behavior in biological systems .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For instance, the presence of fluorine atoms could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rajasekaran, Rajamanickam, and Darlinquine (2011) described the synthesis of thioxoquinazolinone derivatives, including compounds similar to the queried chemical. These compounds displayed significant anti-inflammatory and analgesic activities, evaluated using the Carrageenan induced rat paw edema method and Eddy's hot plate method, respectively (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Antitumor Activity
Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity in vitro. These compounds were found to be more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016).
Antibacterial Agents
Zurenko et al. (1996) explored oxazolidinones, a class of antimicrobial agents, including compounds structurally similar to the queried chemical. These agents demonstrated promising in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
Riadi et al. (2021) synthesized a derivative using a similar chemical structure, which displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an effective anti-cancer agent (Riadi et al., 2021).
Future Directions
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4N3O3/c1-14-29-21-10-7-17(12-20(21)23(33)31(14)18-8-5-16(25)6-9-18)30-22(32)13-34-19-4-2-3-15(11-19)24(26,27)28/h2-12H,13H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQGEAOBGVQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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